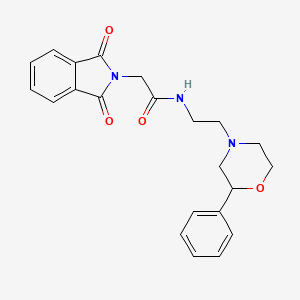
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics.
- Modulation of Signaling Pathways : It is suggested that the compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anticancer Properties
Several studies have investigated the anticancer properties of similar isoindoline derivatives. For instance:
- A study demonstrated that related compounds could significantly inhibit the growth of colon cancer cells through apoptosis induction via the STAT1 pathway .
- Another investigation highlighted the ability of these compounds to reshape the tumor microenvironment by decreasing immunosuppressive cell populations .
Pharmacological Studies
In preclinical models, compounds structurally related to This compound have shown promising results:
| Study | Model | Effect |
|---|---|---|
| Study A | Xenograft model | Tumor growth inhibition by 50% |
| Study B | In vitro assays | Induction of apoptosis in SK-mel-110 cells |
| Study C | Syngeneic model | Enhanced immune response with increased TILs |
Case Study 1: Colon Cancer
A recent study explored the effects of similar isoindoline derivatives on colon cancer models. The treatment led to a significant reduction in tumor size and an increase in apoptosis markers, suggesting that these compounds could serve as potential therapeutic agents against colorectal cancer.
Case Study 2: Breast Cancer
Another investigation focused on breast cancer cell lines where the compound exhibited anti-proliferative effects and modulated key apoptotic pathways. The findings indicated a dose-dependent response with significant efficacy at higher concentrations.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(15-25-21(27)17-8-4-5-9-18(17)22(25)28)23-10-11-24-12-13-29-19(14-24)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSCBDIXPYRJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













